4-Amino-4-deoxy-alpha-D-ribopyranose
Description
Historical Context of Amino Sugar Chemistry
The study of amino sugars, a class of compounds where a hydroxyl group of a sugar is replaced by an amino group, dates back to the late 19th and early 20th centuries. wikipedia.orgbritannica.com One of the first and most abundant amino sugars to be discovered was glucosamine, derived from the hydrolysis of chitin. This discovery opened a new chapter in carbohydrate chemistry, revealing that sugars were not just sources of energy but could also incorporate nitrogen to form fundamental structural components in nature. wikipedia.org Early research focused on isolating and identifying these compounds from natural sources, such as bacterial cell walls, antibiotics, and the exoskeletons of arthropods. britannica.com Over the decades, the field has evolved from simple isolation to complex chemical synthesis and the study of the biological roles of these molecules. nih.gov The development of sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been crucial in elucidating the precise structures and conformations of complex amino sugar-containing molecules. nih.gov
Structural Classification and Nomenclature within Deoxyaminosugars
4-Amino-4-deoxy-alpha-D-ribopyranose is classified as a deoxyaminosugar. This classification arises from two key structural modifications to the parent sugar, ribose: the replacement of a hydroxyl group with an amino group (amino sugar) and the removal of an oxygen atom (deoxy sugar, as the amino group replaces the entire hydroxyl group). nih.gov The systematic name provides precise information about its stereochemistry and structure.
Breakdown of the IUPAC Name:
| Component | Description |
|---|---|
| 4-Amino | Indicates that an amino group (-NH₂) is attached to the fourth carbon atom of the sugar ring. |
| 4-deoxy | Specifies that the hydroxyl group (-OH) at the fourth carbon has been removed and replaced. |
| alpha (α) | Refers to the stereochemistry at the anomeric carbon (C1). In the pyranose ring, the substituent at the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C5 for hexoses, but used as a reference for pentoses like ribose). |
| D- | Designates the configuration of the stereocenter furthest from the anomeric carbon (C4 in this case). It relates the sugar to D-glyceraldehyde. |
| ribo- | Specifies the relative stereochemistry of the hydroxyl groups (or their replacements) at carbons 2, 3, and 4, corresponding to that of the parent sugar, ribose. |
| pyranose | Denotes that the sugar exists in a six-membered ring form, consisting of five carbon atoms and one oxygen atom. |
This precise nomenclature is essential for distinguishing it from its various isomers, such as 4-Amino-4-deoxy-beta-D-ribopyranose or 4-Amino-4-deoxy-alpha-L-ribopyranose. epa.gov
Chemical and Physical Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₄ nih.gov |
| Molecular Weight | 149.15 g/mol nih.gov |
| IUPAC Name | (2S,3R,4R,5R)-5-aminooxane-2,3,4-triol nih.gov |
| CAS Number | 782418-47-7 nih.gov |
Significance in Glycoscience and Chemical Biology Research
The significance of this compound in research is primarily as a synthetic intermediate and a structural motif for probing biological systems. Deoxyaminosugars are integral components of many important natural products, including a wide range of antibiotics such as aminoglycosides. wikipedia.orgnih.gov The specific placement of the amino group can be critical for biological activity, influencing how a molecule binds to its target, such as the bacterial ribosome. nih.gov
In chemical biology, researchers synthesize derivatives of amino sugars like this compound to create molecular probes, enzyme inhibitors, or novel therapeutic agents. researchgate.net For instance, the synthesis of analogs of naturally occurring antibiotics allows for the investigation of structure-activity relationships, which can lead to the development of new drugs that can overcome antibiotic resistance. nih.gov The amino group provides a convenient chemical handle for attaching other molecules, such as fluorescent tags or building blocks for larger, more complex structures. researchgate.net
Research has demonstrated the synthesis of related 4-amino-4-deoxypentoses, such as 4-amino-4-deoxy-L-arabinose, which is a known component of the lipid A portion of lipopolysaccharides in some bacteria. nih.govdeepdyve.com The synthesis of these rare amino sugars is a challenging but important goal, as it provides material for studying bacterial membranes and developing new antibacterial agents. Furthermore, nucleotide-activated forms of 4-amino-4-deoxy sugars are precursors in the biosynthesis of complex natural products, and their chemical synthesis is a key step in studying these biosynthetic pathways. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
782418-47-7 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-aminooxane-2,3,4-triol |
InChI |
InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4-,5+/m1/s1 |
InChI Key |
OEVMNXDFKAZCIM-AIHAYLRMSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Amino 4 Deoxy Alpha D Ribopyranose
De Novo Synthesis Strategies
De novo synthesis, the construction of complex molecules from simple, non-carbohydrate precursors, offers a versatile approach to novel sugars. However, the stereocontrolled synthesis of a molecule with multiple contiguous chiral centers like 4-amino-4-deoxy-alpha-D-ribopyranose is a formidable challenge. While general strategies for the de novo synthesis of amino sugars exist, specific, high-yielding routes to this particular alpha-D-ribo isomer are not prominently detailed in the literature, which more commonly focuses on modifications of existing carbohydrate scaffolds.
Stereoselective Approaches to Pyranose Ring Formation
Hypothetical de novo approaches would likely rely on well-established methodologies such as asymmetric aldol (B89426) reactions, hetero-Diels-Alder reactions, or organocatalyzed cascades to build the pyranose ring with the correct stereochemistry. For instance, an asymmetric aminocatalyzed reaction could be envisioned to set the stereocenters at C-2 and C-3, followed by subsequent steps to introduce the hydroxyl and amino functionalities at C-4 and C-5 and effect cyclization. The primary challenge in such a sequence is the simultaneous control of four stereocenters.
Conversion from Pre-existing Carbohydrate Scaffolds (e.g., Xylose, Ribose)
The most practical and widely employed method for synthesizing this compound involves the chemical modification of readily available monosaccharides like D-xylose or D-ribose. This approach leverages the existing stereochemistry of the starting material to install the new functionality with the desired configuration.
A common strategy involves the inversion of stereochemistry at the C-4 position of a suitable precursor. For example, starting from a D-xylose derivative, which has the opposite stereochemistry at C-4 compared to the desired D-ribo configuration, a double inversion (SN2) reaction sequence can be employed.
A representative synthetic sequence is outlined below:
| Step | Reaction | Reagents | Purpose |
| 1 | Protection | e.g., Acetone, H+ | Protect the 1,2- and 3-hydroxyl groups |
| 2 | Activation of C-4 OH | e.g., TsCl, pyridine | Convert the hydroxyl into a good leaving group (tosylate) |
| 3 | First SN2 Displacement | e.g., NaN3 in DMF | Invert the stereochemistry at C-4 and introduce an azide (B81097) group |
| 4 | Reduction of Azide | e.g., H2, Pd/C | Reduce the azide to an amine |
This table outlines a general strategy for the conversion of a pre-existing carbohydrate scaffold.
A key challenge in this approach is achieving the correct stereochemistry. A single SN2 reaction on a D-xylose precursor at the C-4 position with an azide nucleophile typically leads to the L-arabino configuration. To obtain the D-ribo configuration, a more complex strategy, such as a double inversion at C-4 or starting from a precursor with the appropriate initial stereochemistry, is necessary. One reported method to achieve the L-arabino configuration, a close relative, starts from methyl β-D-xylopyranoside. This is converted to its 2,3-O-isopropylidene derivative, followed by conversion of the 4-hydroxyl group to a trifluoromethanesulfonate (B1224126) (triflate) leaving group. Facile displacement with an azide nucleophile, followed by deprotection and reduction, yields the 4-amino-4-deoxy-L-arabinopyranose.
Regioselective Functionalization Techniques
The success of converting existing sugars hinges on the ability to selectively modify a single hydroxyl group among several. For the synthesis of this compound, regioselective functionalization of the C-4 hydroxyl is paramount.
Several techniques enable this selectivity:
Stannylene Acetal Chemistry: The use of dibutyltin (B87310) oxide can activate a specific diol pair, allowing for selective acylation or alkylation of one hydroxyl group over others.
Boronic Esters: Transient formation of boronic esters can shield certain hydroxyl groups, directing reagents to the desired position.
Kinetic Control: Under carefully controlled conditions (low temperature, specific reagents), the most reactive hydroxyl group (often a primary hydroxyl, but sometimes a specific secondary one due to steric or electronic factors) can be functionalized preferentially.
Protecting Group Strategies: A well-designed sequence of protection and deprotection steps is fundamental to exposing the C-4 hydroxyl group for modification at the appropriate stage of the synthesis. For instance, protection of the 1,2- and 2,3-diols of pyranosides can leave the C-4 hydroxyl as the sole site for reaction.
Derivatization and Chemical Modification
Once this compound is synthesized, its amino and hydroxyl groups serve as handles for further chemical modifications, enabling the creation of a diverse library of compounds for biological screening.
N-Alkylation and Acylation of the Amino Group
The primary amino group at the C-4 position is a versatile site for derivatization.
N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This modification can influence the compound's solubility, hydrogen bonding capacity, and interaction with biological targets. For instance, N-acetylation is a common modification in naturally occurring amino sugars.
N-Alkylation: Introduction of alkyl groups can be achieved through several methods:
Reductive Amination: Reaction of the amino sugar with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields secondary or tertiary amines. This is a highly efficient and versatile method for introducing a wide range of alkyl substituents.
Direct Alkylation: Reaction with alkyl halides can lead to mono- and di-alkylated products. Controlling the degree of alkylation can be challenging, but methods utilizing protecting groups or specific reaction conditions have been developed. A direct N-alkylation of unprotected amino sugars using alcohols as alkylating agents has also been reported, offering a greener alternative.
These modifications can significantly alter the biological activity of the parent compound. For example, N-alkylation of some amino sugar-based glycosidase inhibitors has been shown to change their inhibitory specificity.
Glycosidation and Oligosaccharide Synthesis
The anomeric hydroxyl group of this compound can be activated to form glycosidic bonds, allowing for its incorporation into larger oligosaccharide structures. The presence of the C-4 amino group (or a protected precursor like an azido (B1232118) group) can influence the stereochemical outcome of glycosylation reactions.
Common glycosylation strategies include:
Koenigs-Knorr Method: Using a glycosyl halide as a donor in the presence of a heavy metal salt promoter.
Trichloroacetimidate Donors: Activating the anomeric hydroxyl as a trichloroacetimidate, which can then be reacted with a glycosyl acceptor under acidic conditions.
Thioglycosides: Employing a sulfur-linked anomeric group that can be activated by various thiophilic promoters.
The synthesis of oligosaccharides containing amino sugars is crucial for studying the structure-activity relationships of many natural products and for developing synthetic carbohydrate-based vaccines and therapeutics. The amino group can be left unprotected or protected with a non-participating group to favor certain stereochemical outcomes, or with a participating group (like an N-acetyl group) to direct the formation of a specific anomer, typically a 1,2-trans glycosidic linkage.
Formation of Glycoconjugates and Neoglycoconjugates
The synthesis of glycoconjugates and neoglycoconjugates is a critical area of chemical biology, aiming to create molecular tools for studying carbohydrate-protein interactions and for the development of diagnostics and therapeutics. The primary amino group of this compound serves as a key functional handle for conjugation to proteins, lipids, or other macromolecules.
A common strategy for producing such conjugates involves the initial synthesis of a glycosyl donor with a latent amino functionality, typically a 4-azido-4-deoxy derivative. This azido sugar can be activated and coupled to a spacer or aglycon. Subsequent reduction of the azide to an amine provides the necessary nucleophile for conjugation. For instance, in work on the stereoisomer 4-Amino-4-deoxy-L-arabinose, a 4-azido-4-deoxy spacer-equipped derivative is first synthesized. nih.gov This intermediate is then converted to the corresponding 4-amino compound via reduction, for example, with 1,3-propanedithiol. nih.gov The resulting amino group, or a thiol group introduced via the spacer, can then be coupled to a carrier protein, such as maleimide-activated bovine serum albumin (BSA), to yield the neoglycoprotein. nih.gov This approach allows for high ligand density on the protein carrier, creating potent immunogens for antibody production. nih.gov
Table 1: Illustrative Synthesis of a Neoglycoconjugate using an Amino Sugar Analog
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Azido-4-deoxy spacer derivative | 1,3-Propanedithiol | 4-Amino-4-deoxy spacer derivative | 81 | nih.gov |
| 2 | 4-Amino-4-deoxy spacer derivative | Maleimide-activated BSA, pH 7.4 | Neoglycoprotein (e.g., Ara4N-BSA) | High ligand density | nih.gov |
Nucleoside Analog Synthesis Incorporating this compound
Nucleoside analogs are fundamental to antiviral and anticancer therapies. The incorporation of modified sugars, such as this compound, can significantly alter the biological activity and metabolic stability of these analogs. The synthesis of such nucleosides typically involves the coupling of a protected sugar derivative with a nucleobase.
A versatile and widely used method for this transformation is the Vorbrüggen glycosylation. nih.govwikipedia.org This reaction involves the coupling of a silylated nucleobase with a sugar derivative that is electrophilic at the anomeric carbon, typically in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). nih.govwikipedia.org
For the synthesis of a nucleoside analog from this compound, a plausible route would begin with a protected 4-azido-4-deoxy-D-ribopyranose derivative. The hydroxyl groups and the anomeric position would be appropriately protected, for instance, with acetyl or benzoyl groups. This protected azido sugar would then be reacted with a silylated purine (B94841) or pyrimidine (B1678525) base under Vorbrüggen conditions. Following the successful coupling to form the N-glycosidic bond, the protecting groups would be removed, and the azido group at the C-4 position would be reduced to the target amine, yielding the final 4-amino-4-deoxynucleoside analog. The stereochemical outcome of the glycosylation is often influenced by the nature of the protecting group at the C-2 position, where a participating group can direct the formation of the desired β-anomer. wikipedia.org
Table 2: Plausible Synthetic Route for a 4-Amino-4-deoxynucleoside Analog
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 1-O-Acetyl-2,3-di-O-benzoyl-4-azido-4-deoxy-D-ribopyranose | Silylated Nucleobase (e.g., bis(trimethylsilyl)uracil), TMSOTf | Protected 4'-azido-nucleoside | Vorbrüggen Glycosylation |
| 2 | Protected 4'-azido-nucleoside | 1. NaOMe/MeOH; 2. H2, Pd/C | 4'-Amino-4'-deoxynucleoside Analog | Deprotection and Azide Reduction |
Ring-Opening Polymerization of Anhydro-Ribopyranose Derivatives
Polysaccharides with defined structures are of great interest for materials science and biomedical applications. Ring-opening polymerization (ROP) of anhydro sugar monomers is a powerful method for synthesizing stereoregular polysaccharides. This approach offers precise control over the polymer's molecular weight and structure.
The polymerization of such anhydro-azido-deoxy-ribopyranose derivatives yields a poly(aminosugar) precursor. The azido groups along the polymer backbone can subsequently be reduced to primary amines, providing a synthetic route to poly(aminosugar)s with a high density of functional groups. These amino-functionalized polysaccharides have potential applications in drug delivery, gene therapy, and as biomaterials.
Table 3: Research Findings on ROP of an Anhydro-azido-ribopyranose Analog
| Monomer | Polymerization Conditions | Resulting Polymer Structure | Key Finding | Reference |
|---|---|---|---|---|
| 1,4-Anhydro-3-azido-3-deoxy-2-O-tert-butyldimethylsilyl-α-D-ribopyranose | Cationic initiators (e.g., Lewis acids) | Poly(3-azido-3-deoxy-1,5-ribofuranan) | Stereoregular synthesis of a poly(aminosugar) precursor via ROP. | researchgate.net |
Biosynthesis and Enzymatic Pathways Involving 4 Amino 4 Deoxy Alpha D Ribopyranose
Identification of Biosynthetic Precursors and Intermediates
The biosynthesis of 4-amino-4-deoxy-alpha-D-ribopyranose is believed to originate from a common pentose (B10789219) precursor, likely D-ribose or a closely related derivative. The initial step in many amino sugar biosynthetic pathways involves the activation of the sugar by its attachment to a nucleotide diphosphate (B83284) (NDP), such as UDP, dTDP, or GDP. This activation step is crucial as it provides the necessary energy for subsequent enzymatic reactions.
Following activation, a series of intermediate compounds are generated through sequential enzymatic modifications. While the exact intermediates for this compound are not definitively established, based on analogous pathways, the process likely involves the formation of a 4-keto-pentose intermediate. This keto intermediate would then serve as the substrate for a key transamination reaction to introduce the amino group at the C-4 position.
Hypothetical Biosynthetic Intermediates:
| Precursor/Intermediate | Description |
| D-Ribose-5-phosphate | A potential initial precursor from the pentose phosphate (B84403) pathway. |
| NDP-D-ribose | An activated form of ribose, primed for enzymatic modification. |
| NDP-4-keto-D-ribose | A key intermediate generated by an oxidation reaction, creating a carbonyl group at C-4. |
| NDP-4-amino-4-deoxy-D-ribose | The final activated form of the amino sugar before its potential transfer or further modification. |
Characterization of Key Enzymatic Transformations
The conversion of the precursor sugar into this compound is catalyzed by a series of specialized enzymes. These enzymes exhibit high specificity for their substrates and catalyze distinct chemical reactions.
Amidinotransferase and Deformylase Activities
While amidinotransferase activity, which involves the transfer of an amidino group, is more commonly associated with the biosynthesis of compounds like creatine, transamination is the key step for introducing the amino group in most amino sugars. This reaction is typically catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. This enzyme would utilize an amino donor, such as glutamate (B1630785) or glutamine, to transfer the amino group to the 4-keto intermediate.
Deformylase activity is relevant in pathways where a formyl group is used as a protecting group for an amino function. In the context of this compound biosynthesis, if the amino group is introduced via a formylated precursor, a deformylase would be required to remove the formyl group to yield the final primary amine.
Glycosyltransferase Substrate Specificity
Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor molecule to a specific acceptor molecule. In the context of this compound, a specific glycosyltransferase would be responsible for transferring this amino sugar from its NDP-activated form to a target aglycone, which could be a protein, lipid, or another carbohydrate. The substrate specificity of such a glycosyltransferase would be highly tuned to recognize both the NDP-4-amino-4-deoxy-D-ribose donor and the specific acceptor molecule, ensuring the correct incorporation of the amino sugar into a larger biomolecule.
Epimerization and Dehydration Reactions
Epimerization reactions, catalyzed by epimerases, are crucial for altering the stereochemistry at a specific carbon center of a sugar molecule. While there is no direct evidence for epimerization in the biosynthesis of the alpha-D-ribo configuration from a different epimer, it is a common transformation in other deoxysugar pathways.
Dehydration reactions, catalyzed by dehydratases, involve the removal of a water molecule from the sugar backbone. Such reactions are fundamental in the formation of deoxysugars. In a hypothetical pathway leading to a 4-amino-4-deoxy sugar, a dehydration step could be involved in generating an unsaturated intermediate prior to the amination step.
Genetic and Molecular Basis of Biosynthetic Gene Clusters
The genes encoding the enzymes responsible for the biosynthesis of specialized sugars like this compound are often organized into biosynthetic gene clusters (BGCs). These clusters typically contain all the necessary genes for the complete synthesis of the compound from a primary metabolite. The co-localization of these genes allows for their coordinated regulation, ensuring the efficient production of the final product.
A typical BGC for this compound would be expected to contain genes encoding for:
A nucleotidylyltransferase for the initial activation of the precursor sugar.
A dehydrogenase or oxidase to generate the 4-keto intermediate.
An aminotransferase to introduce the amino group.
Potentially other modifying enzymes such as epimerases, dehydratases, or deformylases.
A specific glycosyltransferase for the transfer of the final amino sugar to its target molecule.
Analysis of genomic data from organisms that produce metabolites containing this amino sugar is a key strategy for identifying and characterizing these BGCs.
Role in the Biosynthesis of Secondary Metabolites and Natural Products
This compound and other amino sugars are important components of a variety of secondary metabolites and natural products, particularly antibiotics. The presence of the amino group can significantly influence the biological activity of these compounds by altering their solubility, charge, and ability to interact with their biological targets. For instance, the modification of lipid A with 4-amino-4-deoxy-L-arabinose in some Gram-negative bacteria is a known mechanism of resistance to certain cationic antimicrobial peptides.
While specific natural products containing this compound are not as widely documented as those with other amino sugars, its structural features suggest it could play a similar role in conferring biological activity to complex natural products. Its incorporation into a larger molecule would be a late step in the biosynthetic pathway, catalyzed by a dedicated glycosyltransferase.
Structural Elucidation and Conformational Analysis of 4 Amino 4 Deoxy Alpha D Ribopyranose
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For 4-Amino-4-deoxy-alpha-D-ribopyranose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and for determining the molecule's stereochemistry.
The ¹H NMR spectrum of a carbohydrate provides crucial information regarding the chemical environment and stereochemical orientation of each proton. In this compound, the anomeric proton (H-1) typically resonates at a distinct downfield chemical shift compared to the other ring protons due to its unique electronic environment, being attached to two oxygen atoms. The coupling constants (J-couplings) between adjacent protons are invaluable for determining their dihedral angles and thus the relative stereochemistry of the chiral centers.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| 1 | ~5.0-5.2 | ~90-95 |
| 2 | ~3.5-3.8 | ~70-75 |
| 3 | ~3.6-3.9 | ~70-75 |
| 4 | ~3.0-3.3 | ~50-55 |
| 5 | ~3.8-4.1 | ~65-70 |
Note: The predicted values are illustrative and can vary based on the solvent and experimental conditions.
Two-dimensional NMR experiments are indispensable for resolving spectral overlap and establishing unambiguous structural correlations.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity pathway from H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to the H-5 protons, confirming the pyranose ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of whether they are directly bonded. This is crucial for determining the stereochemistry. For instance, strong NOE cross-peaks between protons on the same face of the pyranose ring (e.g., axial-axial or axial-equatorial protons) would be observed, helping to define the chair or boat conformation of the ring and the orientation of the substituents.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. HSQC is a powerful tool for assigning the carbon resonances based on the already assigned proton signals.
Mass Spectrometry (MS) Applications in Characterization of Derivatives
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS can confirm the molecular formula (C₅H₁₁NO₄). However, its utility is significantly enhanced when analyzing derivatives of the amino sugar, such as acetylated or silylated forms.
Derivatization is often employed to increase the volatility of the sugar for gas chromatography-mass spectrometry (GC-MS) analysis or to provide more informative fragmentation patterns in techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
For example, peracetylation of this compound would involve the acetylation of the hydroxyl groups and the amino group. The resulting derivative would have a higher molecular weight, and its fragmentation pattern in MS/MS experiments could be used to deduce the structure. The fragmentation of acetylated amino sugars typically involves cleavage of the glycosidic bond and cross-ring cleavages, providing valuable structural information.
| Derivative | Expected Molecular Ion [M+H]⁺ (m/z) |
| This compound | 150.07 |
| Tetra-acetyl-4-amino-4-deoxy-alpha-D-ribopyranose | 318.12 |
Conformational Landscape and Anomeric Effects in Pyranose Rings
The biological activity of carbohydrates is often dictated by their three-dimensional shape. The pyranose ring of this compound is not planar but adopts specific conformations to minimize steric and electronic repulsions.
Pyranose rings predominantly exist in two low-energy chair conformations, designated as ⁴C₁ (chair form with C4 up and C1 down) and ¹C₄ (chair form with C1 up and C4 down). Boat and skew-boat conformations are generally higher in energy and are typically considered as transition states between the chair forms. The preferred chair conformation is the one that minimizes steric interactions by placing the bulky substituents in the more spacious equatorial positions.
The introduction of an amino group at the C-4 position can significantly influence the conformational equilibrium of the pyranose ring. The preference of the amino group for an equatorial or axial position will depend on a balance of steric and electronic factors. In many cases, a bulky substituent like an amino group (or its protonated form, -NH₃⁺) would be expected to favor the equatorial position to minimize 1,3-diaxial interactions.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods are indispensable for understanding the three-dimensional structure, stability, and dynamics of this compound. These approaches complement experimental data and provide insights that are often difficult to obtain through empirical methods alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to determine the most stable geometric arrangement of the atoms (geometry optimization) and to calculate the molecule's electronic energy.
DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation. For this compound, these calculations can predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformer. The pyranose ring of ribose can adopt several conformations, with the chair (4C1 and 1C4) and boat conformations being the most common. DFT calculations can quantify the energy differences between these conformers, revealing the most probable structure in the gaseous phase or in solution (with the inclusion of solvent models).
Table 1: Predicted Relative Energies of this compound Conformers using DFT (B3LYP/6-31G)*
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| 4C1 Chair | 0.00 | C1-C2-C3-C4: -55.2 |
| 1C4 Chair | 4.85 | C1-C2-C3-C4: 54.8 |
| Skew-Boat | 6.20 | C1-C2-C3-C4: -15.7 |
Note: The data in this table is illustrative and based on typical findings for similar amino sugars. Specific computational studies on this compound are not widely available in published literature.
While DFT provides a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a water box to mimic aqueous solution).
For this compound, MD simulations can be used to explore the conformational landscape of the pyranose ring and the orientation of its substituents. By simulating the molecule for nanoseconds or even microseconds, it is possible to observe transitions between different chair and boat conformations and to understand the flexibility of the molecule. The results of MD simulations can be analyzed to generate Ramachandran-like plots for the sugar's dihedral angles, providing a statistical representation of the preferred conformations.
Table 2: Root Mean Square Fluctuation (RMSF) of Atomic Positions in this compound from a 100 ns MD Simulation
| Atom Group | Average RMSF (Å) |
| Pyranose Ring (C1-C5, O5) | 0.45 |
| Amino Group (N4) | 0.85 |
| Hydroxyl Groups (O1, O2, O3) | 0.70 |
Note: The data in this table is hypothetical and represents typical values obtained from MD simulations of monosaccharides. It serves to illustrate the type of data generated from such studies.
Quantum chemical methods, including DFT and higher-level ab initio calculations, are crucial for analyzing the intramolecular interactions that stabilize the conformation of this compound. A key aspect of this analysis is the study of intramolecular hydrogen bonds. The presence of the amino group and hydroxyl groups creates a network of potential hydrogen bond donors and acceptors.
Table 3: Calculated Intramolecular Hydrogen Bond Energies in the 4C1 Conformer of this compound
| Hydrogen Bond | Donor-Acceptor Distance (Å) | Estimated Bond Energy (kcal/mol) |
| O3-H ... N4 | 2.85 | 3.5 |
| N4-H ... O3 | 2.90 | 2.8 |
| O2-H ... O3 | 2.75 | 4.1 |
Note: This data is illustrative, based on general principles of intramolecular hydrogen bonding in carbohydrates and amino sugars, as specific quantum chemical studies for this molecule are not readily found in scientific literature.
Biological Relevance and Mechanistic Studies of 4 Amino 4 Deoxy Alpha D Ribopyranose and Its Derivatives
Molecular Recognition and Binding Interactions
The specific interactions of 4-Amino-4-deoxy-alpha-D-ribopyranose with biological macromolecules are not extensively documented. However, based on the behavior of its isomers, it is possible to hypothesize its potential interactions.
Substrate Specificity of Glycosidases and Glycosyltransferases
There is limited direct evidence of this compound acting as a substrate for glycosidases or glycosyltransferases. Studies on the related compound, 4-amino-4-deoxy-L-arabinopyranose (Ara4N), have shown that it is transferred by the enzyme ArnT, an inverting glycosyltransferase. nih.gov This transferase is involved in the modification of lipid A, a key component of the outer membrane of Gram-negative bacteria. The enzymatic transfer of Ara4N reduces the negative charge of the bacterial cell surface, contributing to resistance against cationic antimicrobial peptides. nih.gov
A study involving synthetic phosphodiester-linked derivatives of 4-amino-4-deoxy-L-arabinose demonstrated the substrate specificity of the ArnT transferase from Burkholderia cenocepacia. nih.gov Of the seven analogues tested, only the α-neryl derivative was accepted as a substrate, highlighting the stringent structural requirements for enzyme recognition and catalysis. nih.gov While this provides insight into the enzymatic handling of a stereoisomer, dedicated studies are required to determine if this compound is a substrate for any known glycosidases or glycosyltransferases.
Interaction with Carbohydrate-Binding Proteins (Lectins)
The interaction of this compound with lectins has not been specifically reported in the reviewed literature. Lectins are known for their high degree of specificity in recognizing carbohydrate structures. umich.edunih.gov This specificity is governed by the precise arrangement of hydroxyl groups and other functional groups on the sugar ring. The introduction of an amino group at the C4 position of an alpha-D-ribopyranose ring would significantly alter its electronic and steric properties compared to its parent sugar, ribose. This modification would likely lead to unique binding affinities and specificities for different lectins, but experimental data is needed to confirm this.
Mechanistic Probes in Enzyme Active Sites
While there is no direct evidence of this compound being used as a mechanistic probe, amine-substituted sugars are recognized as valuable tools for studying biological systems. researchgate.net The amino group can serve as a reactive handle for attaching fluorescent labels or other reporter groups, allowing for the visualization and characterization of enzyme-substrate interactions. Furthermore, the introduction of a positive charge at physiological pH, due to the protonated amino group, can be used to probe the electrostatic environment of an enzyme's active site.
Modulation of Biological Pathways at a Molecular Level
The ability of this compound to modulate biological pathways is largely unexplored. However, insights can be drawn from the study of related amino sugars and their derivatives.
Elucidation of Enzyme Inhibition Mechanisms (beyond efficacy)
The potential for this compound and its derivatives to act as enzyme inhibitors is an area of interest. Iminosugars, which are analogues of sugars where the ring oxygen is replaced by a nitrogen atom, are well-known inhibitors of glycosidases. nih.gov While this compound is not an iminosugar, the presence of the amino group could allow it to mimic the transition state of glycosidase-catalyzed reactions, leading to enzyme inhibition.
Studies on other amino sugars have shown that modification of the amino group, such as through N-alkylation, can alter the specificity of glycosidase inhibition. nih.gov This suggests that derivatives of this compound could be synthesized to target specific glycosidases, offering a potential avenue for therapeutic development. However, detailed mechanistic studies are required to understand how such inhibition might occur at a molecular level.
Structural Basis of Biological Activity
The structural basis for the biological activity of this compound is not yet established. For its stereoisomer, 4-amino-4-deoxy-L-arabinopyranose, its role in bacterial resistance to polymyxin antibiotics is linked to its attachment to the lipid A portion of LPS. nih.gov This modification masks the anionic phosphate (B84403) groups of lipid A, reducing the binding of the cationic polymyxin antibiotics. nih.govnih.gov
To understand the structural basis of any potential biological activity of this compound, X-ray crystallography or NMR spectroscopy studies of the compound in complex with target proteins would be necessary. Such studies would reveal the specific molecular interactions, such as hydrogen bonds and electrostatic interactions, that govern its binding and any subsequent biological effect.
Role as a Constituent of Biologically Active Natural and Synthetic Polymers
Extensive literature searches did not yield specific information regarding the role of this compound as a constituent of either naturally occurring or synthetic biologically active polymers. While research has been conducted on polymers containing similar amino sugar derivatives, direct evidence of the incorporation of this compound into polymeric structures and their subsequent biological activity is not present in the available scientific literature.
Further research is required to determine if this compound is a component of any natural macromolecules or if it can be utilized as a monomer in the synthesis of novel, biologically active synthetic polymers.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Analogues
The chemical synthesis of aminosugars is a challenging yet critical area of research, as it provides access to compounds that are often difficult to isolate from natural sources. Future efforts in this domain are focused on developing more efficient, stereoselective, and scalable synthetic routes to 4-Amino-4-deoxy-alpha-D-ribopyranose and its analogues.
One promising approach is the use of chemoenzymatic methods , which combine the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov For instance, aldolases can be used to create the carbon backbone of the sugar, followed by chemical steps to introduce the amino group and perform other modifications. scripps.edu This strategy allows for the construction of a diverse library of aminosugar analogues with high stereochemical control.
Furthermore, the development of protecting group strategies that are compatible with the unique reactivity of aminosugars is crucial. The presence of the amino group can interfere with standard glycosylation and other transformation reactions, necessitating the use of specialized protecting groups that can be selectively removed under mild conditions.
A summary of synthetic strategies for aminosugar analogues is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Chemoenzymatic Synthesis | Combination of enzymatic and chemical reactions. nih.gov | High stereoselectivity, milder reaction conditions. |
| Azide (B81097) Reduction | Introduction of an azide group followed by reduction. nih.gov | Well-established and reliable method. |
| Direct Amination | Catalytic introduction of the amino group. | Shorter synthetic routes, improved efficiency. |
| Novel Protecting Groups | Development of specialized protecting groups for the amino function. | Improved compatibility with subsequent reaction steps. |
Application in Probing Glycobiology Pathways
The introduction of an amino group into a sugar molecule provides a chemical handle that can be used to probe and perturb biological pathways involving carbohydrates. This compound and its analogues are poised to become valuable tools in the field of chemical glycobiology. rsc.org
One key application is in the study of carbohydrate-protein interactions . The amino group can be functionalized with various tags, such as fluorescent probes or biotin, allowing for the visualization and isolation of carbohydrate-binding proteins. sigmaaldrich.com These modified aminosugars can be used in techniques like glycan microarrays to identify novel protein receptors and to characterize the binding specificity of known lectins and glycosyltransferases. nih.gov
Moreover, aminosugars can serve as metabolic probes . When introduced to cells, they can be incorporated into glycan structures by the cellular machinery. nih.gov By using aminosugars with subtle structural modifications, researchers can investigate the substrate specificity of enzymes involved in glycan biosynthesis and degradation. Azide- and amine-substituted sugars are particularly useful in this context for the assembly of derivative libraries. acs.org
The unique structural features of this compound also make it an interesting candidate for the development of enzyme inhibitors . The presence of the amino group can lead to altered binding kinetics and potentially selective inhibition of specific glycosidases or glycosyltransferases. The synthesis of cyclic imine sugars, which are potent glycosidase inhibitors, from azido-sugars highlights this potential. scripps.edu
Engineering Biosynthetic Pathways for Targeted Production
While chemical synthesis provides access to a wide range of aminosugar analogues, the production of these compounds in larger quantities can be challenging and expensive. An alternative and increasingly attractive approach is the use of metabolic engineering to produce aminosugars in microbial systems. sigmaaldrich.com
The biosynthesis of aminosugars in nature typically involves the action of aminotransferases , which transfer an amino group from an amino acid donor to a sugar acceptor. nih.govresearchgate.net A key challenge in engineering biosynthetic pathways for the production of this compound is the identification and characterization of the specific enzymes that can act on a ribose-based substrate with the desired regioselectivity.
Future research in this area will focus on:
Pathway elucidation: Identifying the native biosynthetic pathways for aminosugars in various organisms to discover novel enzymes with desirable activities. pressbooks.pub The elucidation of oxidative pathways for deoxyribose catabolism provides a framework for understanding how related sugars are processed in bacteria. nih.govresearchgate.net
Enzyme engineering: Using techniques like directed evolution to alter the substrate specificity of known aminotransferases, enabling them to act on ribose derivatives.
Metabolic flux optimization: Modifying the metabolism of the host organism to increase the precursor supply and to channel metabolic flux towards the production of the target aminosugar.
The development of microbial cell factories for the production of this compound and its analogues would represent a significant step towards their wider application in research and biotechnology.
Advanced Computational Modeling for Structure-Function Relationships
Computational methods are becoming increasingly powerful tools for understanding the relationship between the structure of a molecule and its biological function. In the context of this compound, in silico modeling can provide valuable insights into its conformational preferences and its interactions with biological macromolecules. semanticscholar.org
Molecular docking simulations can be used to predict the binding mode of the aminosugar to the active site of enzymes such as glycosyltransferases and glycosidases. nih.govresearchgate.netijpronline.com These studies can help to explain the substrate specificity of these enzymes and can guide the design of novel inhibitors. By comparing the docking of this compound with that of its natural counterpart, D-ribose, researchers can understand how the presence of the amino group influences binding affinity and orientation.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between the aminosugar and its protein target. nih.gov MD simulations can reveal how the flexibility of both the ligand and the protein contributes to the binding process and can help to identify key amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of enzyme catalysis and for the rational design of more potent and selective inhibitors.
The integration of computational modeling with experimental data will be key to unlocking a deeper understanding of the structure-function relationships of this compound and its analogues.
| Computational Method | Application to this compound | Insights Gained |
| Molecular Docking | Predicting binding to enzyme active sites. nih.govresearchgate.netijpronline.com | Understanding binding affinity and orientation. |
| Molecular Dynamics | Simulating the dynamic interactions with proteins. nih.gov | Revealing the role of flexibility in binding. |
| Quantum Mechanics | Calculating electronic properties. | Understanding reactivity and reaction mechanisms. |
Interdisciplinary Convergence in Glycoscience and Chemical Biology
The study of aminosugars like this compound lies at the intersection of several scientific disciplines, including organic chemistry, biochemistry, molecular biology, and computational science. The future of research in this area will be characterized by an increasing convergence of these disciplines . harvard.edumit.edu
Chemical biology , with its focus on the development of chemical tools to study biological systems, will play a central role. rsc.orgnih.gov The synthesis of novel aminosugar analogues with tailored properties will provide the tools needed to dissect complex glycobiology pathways. The merging of carbohydrate chemistry and biochemistry has given rise to the broader field of "glycoscience," which has applications in bioengineering, medicine, and materials science. mit.edu
The integration of systems biology approaches will be essential for understanding how the introduction of aminosugars perturbs cellular networks. By combining experimental data with computational modeling, researchers can build predictive models of how cells respond to these modified sugars.
Ultimately, the study of this compound and its analogues will contribute to a deeper understanding of the fundamental roles that carbohydrates play in health and disease. This knowledge will pave the way for the development of new diagnostic and therapeutic strategies that target carbohydrate-mediated processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-4-deoxy-alpha-D-ribopyranose, and how can researchers optimize yield and purity?
- Methodology : Synthesis typically involves multi-step protection/deprotection strategies. For example, amino group introduction at the C4 position of ribopyranose derivatives can be achieved via nucleophilic substitution using azide intermediates followed by Staudinger reduction . Optimization requires monitoring reaction conditions (e.g., temperature, solvent polarity) and employing orthogonal protecting groups (e.g., benzylidene or trityl groups) to prevent side reactions . Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign anomeric protons (δ 4.8–5.5 ppm for α-configuration) and confirm stereochemistry via coupling constants (e.g., for α-linkage) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., m/z 194.1 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm chair conformation and axial orientation of the amino group .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition studies?
- Methodology : Design assays targeting glycosidases or aminotransferases, using kinetic parameters (, ) to measure competitive inhibition. For example, monitor hydrolysis rates of p-nitrophenyl glycoside analogs in the presence of this compound . Include positive controls (e.g., deoxynojirimycin) and validate via dose-response curves .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies often arise from impurities or stereochemical variations.
- Reproducibility Checks : Replicate experiments using independently synthesized batches.
- Epimer Analysis : Use chiral HPLC or capillary electrophoresis to rule out β-anomer contamination .
- Structural Confirmation : Compare NMR data with literature values (e.g., CAS 51855-99-3 derivatives) .
- Case Study : Inconsistent enzyme inhibition results may stem from residual solvents (e.g., DMF) affecting protein folding; employ lyophilization for solvent removal .
Q. How can researchers address challenges in stereochemical control during synthesis?
- Methodology :
- Protecting Group Strategy : Use trityl groups to shield the C6 hydroxyl, directing regioselective amination at C4 .
- Catalytic Methods : Explore asymmetric catalysis (e.g., chiral palladium complexes) to enhance enantiomeric excess (>90%) .
- Computational Modeling : Predict reaction pathways using DFT calculations (e.g., Gaussian 16) to optimize transition states .
Q. What novel applications exist for this compound in glycoconjugate vaccine design?
- Methodology :
- Conjugation Techniques : Link the amino group to carrier proteins (e.g., CRM197) via NHS ester chemistry .
- Immunogenicity Testing : Use murine models to evaluate IgG/IgM titers and adjuvant compatibility (e.g., Alum vs. TLR agonists) .
- Structural Mimicry : Compare antigenic profiles with natural ligands (e.g., bacterial lipopolysaccharides) using surface plasmon resonance (SPR) .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link synthesis to carbohydrate chemistry principles (e.g., Hudson’s rules for anomeric effect) .
- Data Validation : Cross-check spectral data with SciFinder or Reaxys entries for known analogs .
- Ethical Compliance : Adhere to non-human use guidelines for bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
